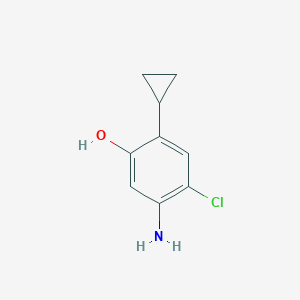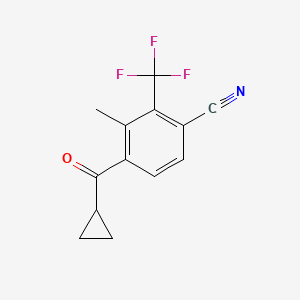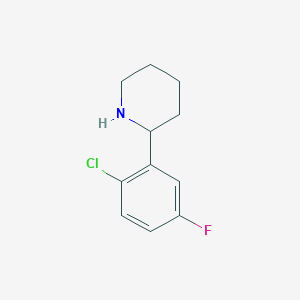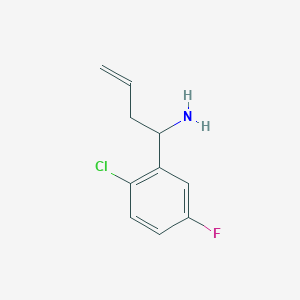
(1S)-1-Amino-1-(3-(tert-butyl)phenyl)propan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-Amino-1-(3-(tert-butyl)phenyl)propan-2-OL: is a chiral compound with a specific stereochemistry at the 1-position. This compound is characterized by the presence of an amino group, a hydroxyl group, and a tert-butyl-substituted phenyl ring. Its unique structure makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-Amino-1-(3-(tert-butyl)phenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a substituted benzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4).
Amination: The hydroxyl group is then converted to an amino group through a series of reactions, including protection and deprotection steps.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (1S) enantiomer.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: PCC, dichloromethane (DCM) as solvent.
Reduction: LiAlH4, ether as solvent.
Substitution: Nitrating mixture (HNO3 and H2SO4), halogenating agents (Br2, Cl2).
Major Products:
Oxidation: Ketone derivative.
Reduction: Amine derivative.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Chiral Catalyst: Acts as a chiral catalyst in asymmetric synthesis.
Biology:
Enzyme Inhibitor: Potential use as an enzyme inhibitor in biochemical studies.
Ligand: Functions as a ligand in receptor binding studies.
Medicine:
Drug Development: Explored for its potential in drug development, particularly in targeting specific enzymes or receptors.
Industry:
Material Science: Used in the development of new materials with specific properties.
Agrochemicals: Potential use in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of (1S)-1-Amino-1-(3-(tert-butyl)phenyl)propan-2-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of biological pathways. The tert-butyl group provides steric hindrance, influencing the binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
(1R)-1-Amino-1-(3-(tert-butyl)phenyl)propan-2-OL: The enantiomer of the compound with different stereochemistry.
1-Amino-1-(3-methylphenyl)propan-2-OL: A similar compound with a methyl group instead of a tert-butyl group.
1-Amino-1-(3-phenyl)propan-2-OL: A compound with a phenyl group without any substituents.
Uniqueness:
Stereochemistry: The (1S) configuration provides specific chiral properties.
Substituent Effects: The tert-butyl group significantly influences the compound’s reactivity and binding properties.
This detailed article provides a comprehensive overview of (1S)-1-Amino-1-(3-(tert-butyl)phenyl)propan-2-OL, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C13H21NO |
|---|---|
Poids moléculaire |
207.31 g/mol |
Nom IUPAC |
(1S)-1-amino-1-(3-tert-butylphenyl)propan-2-ol |
InChI |
InChI=1S/C13H21NO/c1-9(15)12(14)10-6-5-7-11(8-10)13(2,3)4/h5-9,12,15H,14H2,1-4H3/t9?,12-/m1/s1 |
Clé InChI |
UEUNZLPXPGHDJN-FFFFSGIJSA-N |
SMILES isomérique |
CC([C@H](C1=CC(=CC=C1)C(C)(C)C)N)O |
SMILES canonique |
CC(C(C1=CC(=CC=C1)C(C)(C)C)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-amino-3-[(2-phenylacetyl)sulfanyl]propanoate; trifluoroacetic acid](/img/structure/B13047515.png)
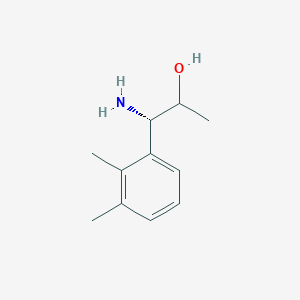
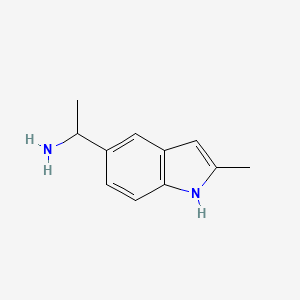
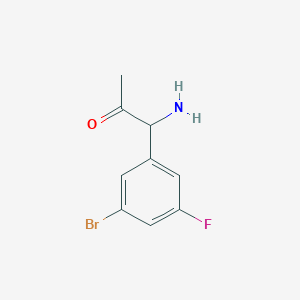
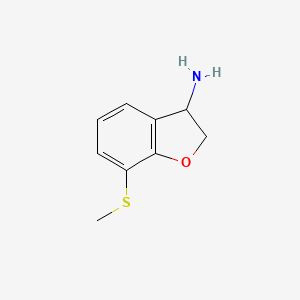
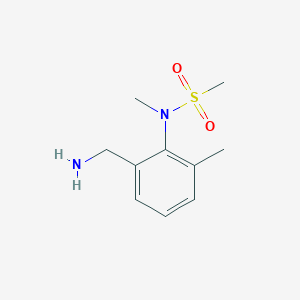
![5-Methyl-1,4,5,6-tetrahydrocyclopenta[B]pyrrol-4-amine hcl](/img/structure/B13047537.png)


